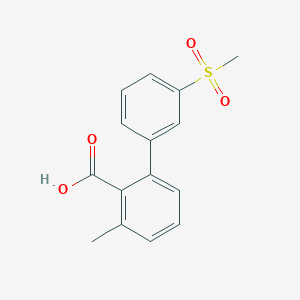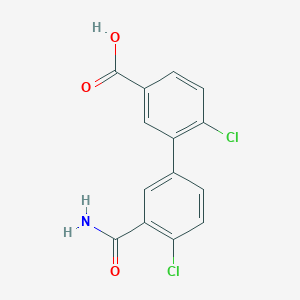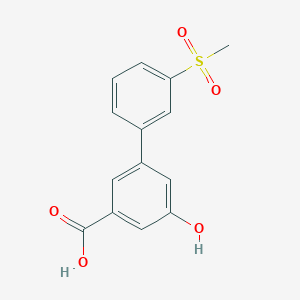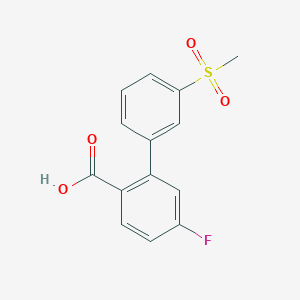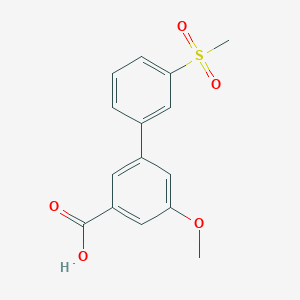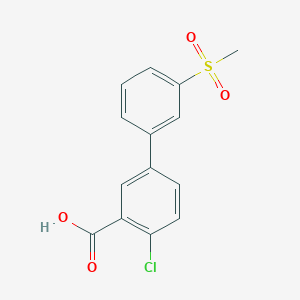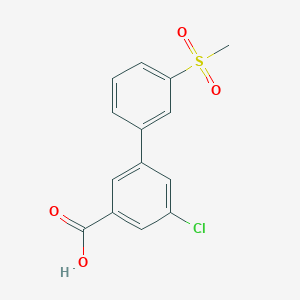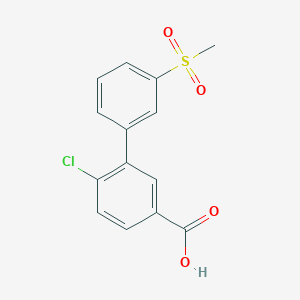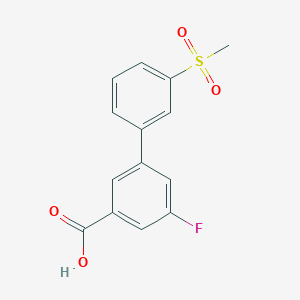
5-Fluoro-3-(3-methylsulfonylphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3-(3-methylsulfonylphenyl)benzoic acid, 95% (5-F-3-MSPB-95%) is a chemical compound used as a reagent for a variety of scientific research applications. It is a fluorinated derivative of benzoic acid and is a white, crystalline solid. 5-F-3-MSPB-95% is soluble in water and ethanol and has a melting point of 120-122°C. It is a useful reagent for a variety of applications in organic synthesis and biochemistry, as well as in drug discovery and development.
Scientific Research Applications
5-F-3-MSPB-95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, in the synthesis of pharmaceuticals, and in the synthesis of polymers. In addition, it is used in biochemistry as a reagent for the synthesis of peptides, proteins, and other macromolecules. It is also used in drug discovery and development, as it can be used to identify potential drug targets and to screen for new drugs.
Mechanism of Action
5-F-3-MSPB-95% is a fluorinated derivative of benzoic acid, and it is thought to act as an inhibitor of enzymes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. In addition, it has been shown to inhibit the activity of other enzymes, such as lipoxygenase and thromboxane synthase.
Biochemical and Physiological Effects
5-F-3-MSPB-95% has been shown to have anti-inflammatory and analgesic effects. In animal studies, it has been shown to reduce inflammation and pain. In addition, it has been shown to have anti-bacterial and anti-viral effects. It has also been shown to have anti-cancer effects, as it has been shown to inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
The main advantage of 5-F-3-MSPB-95% is that it is a relatively inexpensive reagent that is widely available. It is also relatively easy to synthesize and can be used in a variety of research applications. However, it is important to note that it is a relatively new compound and there is limited research available on its effects.
Future Directions
There are several potential future directions for research on 5-F-3-MSPB-95%. One potential area of research is to further investigate its anti-inflammatory and analgesic effects. In addition, further research could be done to investigate its potential anti-bacterial, anti-viral, and anti-cancer effects. Another potential area of research is to further investigate its mechanism of action and to identify potential new targets for drug development. Finally, further research could be done to identify new applications for 5-F-3-MSPB-95% in organic synthesis and biochemistry.
Synthesis Methods
5-F-3-MSPB-95% can be synthesized from benzoic acid and 3-methylsulfonylphenyl bromide. The reaction is carried out in anhydrous acetonitrile at a temperature of 40-45°C. The reaction is catalyzed by a palladium catalyst and proceeds in two steps. First, the benzoic acid is reacted with the bromide to form the intermediate. This intermediate is then reacted with a fluorinating agent to form 5-F-3-MSPB-95%. The reaction is complete after the reaction mixture is cooled and filtered.
properties
IUPAC Name |
3-fluoro-5-(3-methylsulfonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO4S/c1-20(18,19)13-4-2-3-9(8-13)10-5-11(14(16)17)7-12(15)6-10/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSQGFQBMLPWGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691622 |
Source


|
| Record name | 5-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3-(3-methylsulfonylphenyl)benzoic acid | |
CAS RN |
1261983-19-0 |
Source


|
| Record name | 5-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

